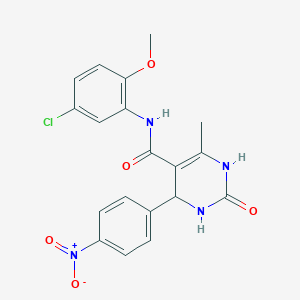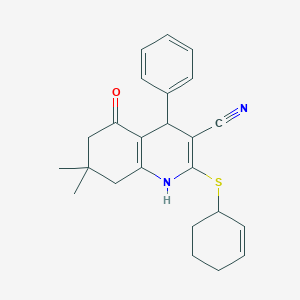
2-(Cyclohex-2-en-1-ylsulfanyl)-5-hydroxy-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohex-2-en-1-ylsulfanyl)-5-hydroxy-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a cyclohexene ring, and various functional groups
Preparation Methods
The synthesis of 2-(Cyclohex-2-en-1-ylsulfanyl)-5-hydroxy-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones.
Introduction of the cyclohexene ring: This step typically involves a Diels-Alder reaction between a diene and a dienophile.
Functional group modifications: Various functional groups, such as the hydroxyl, sulfanyl, and nitrile groups, are introduced through specific reactions like nucleophilic substitution, oxidation, or reduction.
Industrial production methods for this compound may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-(Cyclohex-2-en-1-ylsulfanyl)-5-hydroxy-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Cyclohex-2-en-1-ylsulfanyl)-5-hydroxy-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(Cyclohex-2-en-1-ylsulfanyl)-5-hydroxy-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to inhibition or activation of the target’s function, affecting various biological pathways.
Comparison with Similar Compounds
Similar compounds to 2-(Cyclohex-2-en-1-ylsulfanyl)-5-hydroxy-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile include other quinoline derivatives and compounds with similar functional groups. For example:
Quinoline derivatives: These compounds share the quinoline core but may have different substituents, affecting their chemical and biological properties.
Cyclohexene derivatives: Compounds with a cyclohexene ring and various functional groups can have similar reactivity and applications.
Sulfanyl and hydroxyl compounds: These compounds have similar functional groups, allowing for similar types of chemical reactions and interactions with biological targets.
The uniqueness of this compound lies in its combination of these structural features, providing a versatile platform for various applications.
Properties
IUPAC Name |
2-cyclohex-2-en-1-ylsulfanyl-7,7-dimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c1-24(2)13-19-22(20(27)14-24)21(16-9-5-3-6-10-16)18(15-25)23(26-19)28-17-11-7-4-8-12-17/h3,5-7,9-11,17,21,26H,4,8,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCIRNSHKKYZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2)SC3CCCC=C3)C#N)C4=CC=CC=C4)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
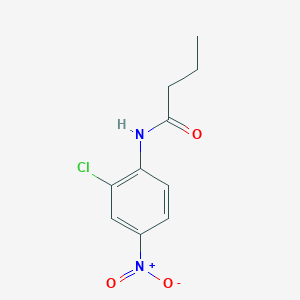
![ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5200793.png)
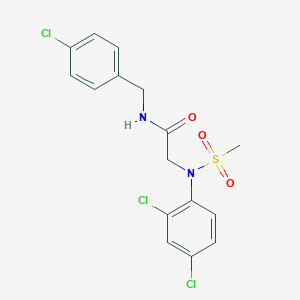
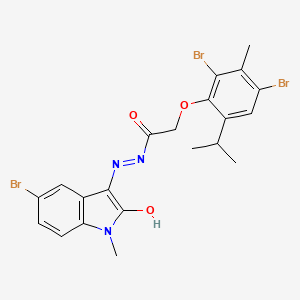
![3-bromo-N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5200816.png)
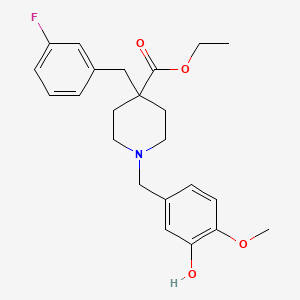
![N-(2-{5-[(3-anilino-3-oxopropyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B5200822.png)
![(5Z)-5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200835.png)
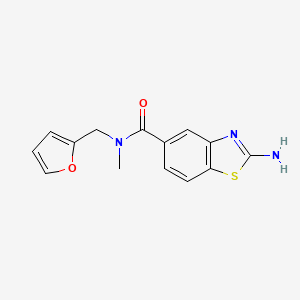
![1-(4-Methoxyphenyl)sulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid](/img/structure/B5200865.png)
![methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5200875.png)
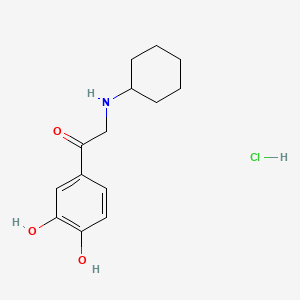
![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-butoxybenzamide](/img/structure/B5200894.png)
